molecular formula C20H16FN3O3S2 B2638949 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 686744-13-8

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2638949
CAS No.: 686744-13-8
M. Wt: 429.48
InChI Key: PPIYPVRFRWPUHK-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates two privileged pharmacophores: an indole ring system and a thiazole heterocycle. The indole nucleus is a common scaffold in bioactive molecules and natural products, while the thiazole ring, containing both nitrogen and sulfur atoms, is a versatile moiety found in a wide range of therapeutic agents and is known for its diverse biological activities . The sulfonyl acetamide linker connecting these groups is a functional motif that can influence the compound's physicochemical properties and its interaction with biological targets. Compounds featuring thiazole rings have been extensively investigated and shown to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The specific substitution pattern on the indole and thiazole rings in this compound makes it a valuable intermediate or lead structure for researchers working in areas such as enzyme inhibition, cellular pathway analysis, and the development of novel therapeutic agents. It is intended for use as a reference standard in analytical studies or as a building block in synthetic chemistry for constructing more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIYPVRFRWPUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The key steps include:

    Preparation of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The indole and thiazole intermediates are then coupled using a sulfonyl chloride reagent to form the sulfonyl-indole-thiazole compound.

    Final Acylation: The final step involves the acylation of the sulfonyl-indole-thiazole compound with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, sulfide or thiol derivatives, and various substituted fluorobenzyl derivatives.

Scientific Research Applications

Research indicates that compounds similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibit promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazole and indole possess significant antimicrobial properties. For instance:

  • Compounds containing thiazole rings have demonstrated efficacy against various bacterial strains and fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • In vitro studies indicate that similar compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the pharmacological activities of related compounds:

  • Thiazole Derivatives : A study on thiazole-based compounds highlighted their effectiveness against resistant strains of bacteria and their cytotoxic effects on cancer cells .
  • Indole-Sulfonamide Compounds : Research demonstrated that indole-sulfonamide derivatives could inhibit key enzymes involved in cancer proliferation, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways.

    Interact with Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulate Gene Expression: It can influence the expression of certain genes, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes : The target compound can likely be synthesized via sulfonylation of 1-(4-fluorobenzyl)indole-3-sulfonyl chloride followed by coupling with thiazol-2-amine, analogous to methods in and .
  • Unreported Data: No direct IC50/ED50 values or target-specific studies (e.g., COX-2 inhibition) are available for the target compound. Priority should be given to in vitro assays against neurological and inflammatory targets.

Biological Activity

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic compound belonging to the class of sulfonyl indoles. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 4-fluorobenzyl group and an acetamide moiety. The molecular formula is C23H20F2N2O3SC_{23}H_{20}F_2N_2O_3S, and it possesses unique chemical properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group forms strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorobenzyl and indole moieties enhance the compound's binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies suggest that the compound has potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) cells. The mechanism involves cell cycle arrest and induction of apoptosis through pathways involving cyclin-dependent kinases (CDKs) and other cell cycle-related proteins .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • Antitumor Efficacy : In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted its selective cytotoxicity towards tumor cells while sparing normal cells .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound interacts with key proteins involved in cancer progression, suggesting a targeted approach in its anticancer activity .
  • Comparative Analysis : A comparative analysis with other sulfonamide derivatives revealed that this compound exhibited superior potency against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Data Summary Table

Activity TypeTarget Cell LinesObserved EffectsReferences
AnticancerMDA-MB-231Inhibition of proliferation
HT-29Induction of apoptosis
Anti-inflammatoryHuman macrophagesReduction in TNF-alpha production
Decrease in IL-6 levels

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves coupling a sulfonyl-indole intermediate with a thiazol-2-yl acetamide derivative. A common approach employs nucleophilic substitution reactions under basic conditions. For example, potassium carbonate in a polar aprotic solvent (e.g., DMF or THF) facilitates the reaction between 2-chloro-N-(thiazol-2-yl)acetamide and a sulfonylated indole precursor . Purification via recrystallization (ethanol/water mixtures) is often used to isolate the target compound.

Q. How should researchers validate the structural integrity and purity of this compound?

Standard characterization includes:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent connectivity (e.g., sulfonyl and fluorobenzyl groups) .
  • Elemental Analysis : To verify stoichiometry (C, H, N, S content within ±0.4% of theoretical values) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak).

Q. What solvent systems are suitable for solubility testing in biological assays?

Preliminary solubility can be assessed in DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤1% DMSO). For hydrophobic moieties like the indole-sulfonyl group, co-solvents like cyclodextrins or Tween-80 may improve aqueous solubility .

Q. Which in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify Substituents : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess effects on target binding .
  • Scaffold Hybridization : Fuse the indole ring with triazole or oxadiazole moieties to enhance metabolic stability .
  • Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What computational strategies are effective for predicting binding modes to therapeutic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2’s hydrophobic pocket) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in biological data across different studies?

  • Assay Standardization : Control variables like cell passage number, serum batch, and incubation time .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What strategies improve metabolic stability in preclinical development?

  • Prodrug Design : Introduce hydrolyzable esters at the acetamide group to enhance oral bioavailability .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

Q. How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor ligand-induced stabilization of the target protein .
  • Silencing/Overexpression : CRISPR-Cas9 knockdown of the target gene to confirm phenotype rescue by the compound .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonyl group .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .
  • Data Reproducibility : Deposit raw spectral data in public repositories (e.g., PubChem) to facilitate cross-validation .

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